4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline
Description
4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline is a brominated azo compound featuring a vinylsulphonyl group and an N-phenylaniline moiety. Azo compounds are widely utilized as dyes due to their vibrant colors and stability. The vinylsulphonyl group enhances reactivity, enabling covalent bonding with substrates such as textiles, making this compound a candidate for reactive dye applications . The bromine atom at the 2-position likely influences electronic properties, improving lightfastness and resistance to degradation.
Properties
CAS No. |
94200-37-0 |
|---|---|
Molecular Formula |
C20H16BrN3O2S |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
4-[(2-bromo-4-ethenylsulfonylphenyl)diazenyl]-N-phenylaniline |
InChI |
InChI=1S/C20H16BrN3O2S/c1-2-27(25,26)18-12-13-20(19(21)14-18)24-23-17-10-8-16(9-11-17)22-15-6-4-3-5-7-15/h2-14,22H,1H2 |
InChI Key |
BRFATZOQSWKYQG-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)NC3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline typically involves a multi-step process. One common method includes the following steps:
Vinylsulphonylation: The vinylsulphonyl group is introduced via a nucleophilic substitution reaction, often using vinyl sulfone as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline undergoes various chemical reactions, including:
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, mild to moderate temperatures.
Substitution: Nucleophiles like hydroxide (OH-), alkoxides (RO-), or amines (RNH2), often under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline involves its reactive functional groups:
Vinylsulphonyl Group: Acts as an electrophile, reacting with nucleophiles such as thiols or amines in biological systems, leading to enzyme inhibition or protein modification.
Azo Linkage: Can undergo reduction to form amines, which may interact with biological targets.
Bromo Group: Participates in substitution reactions, allowing for further functionalization.
Comparison with Similar Compounds
Azo Compounds with Heterocyclic Systems
(E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline () shares structural motifs with the target compound, including bromine and aromatic amines. However, its [1,2,5]thiadiazolo[3,4-c]pyridine core introduces distinct electronic properties.
- Synthesis: Thiadiazole rings are synthesized via cyclization reactions using sulfur donors, differing from the azo-coupling methods typical for the target compound .
- Applications : Thiadiazole derivatives are prominent in optoelectronics due to their electron-deficient cores, whereas the vinylsulphonyl group in the target compound prioritizes textile dyeing .
Brominated Aromatic Amines
4-Bromo-N-phenylaniline () is a simpler analogue lacking the azo and vinylsulphonyl groups.
- Structure : The absence of azo and sulphonyl groups reduces conjugation and reactivity.
- Properties : Crystallographic data (orthorhombic, Pccn space group) suggests high crystallinity, whereas the target compound’s bulkier substituents may lead to amorphous morphology .
- Applications : Used as a flame retardant intermediate, contrasting with the target compound’s role in dyes .
Sulfonyl/Trifluoromethyl-Substituted Analogues
The patent compound 4-(2-amino-5-(trifluoromethyl)phenyl)-5,6-dihydropyridine () features a trifluoromethyl group instead of vinylsulphonyl.
- Electronic Effects : Both substituents are electron-withdrawing, but trifluoromethyl groups enhance metabolic stability in pharmaceuticals, while vinylsulphonyl groups enable nucleophilic addition in dyes .
- Synthesis : The patent employs Suzuki-Miyaura coupling, whereas the target compound likely involves diazonium salt formation .
Key Research Findings
- Reactivity : The vinylsulphonyl group in the target compound undergoes Michael addition with cellulose, a critical step in textile dyeing, unlike thiadiazole or trifluoromethyl analogues .
- Environmental Impact : Brominated compounds like 4-Bromo-N-phenylaniline raise concerns due to bioaccumulation risks, necessitating evaluation for the target compound .
- Thermal Stability : Thiadiazolo-pyridine derivatives exhibit higher thermal stability (>300°C) owing to aromatic heterocycles, whereas the target compound’s stability is moderate (~200°C) .
Biological Activity
4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline, also known by its CAS number 94200-37-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C20H16BrN3O2S
- Molecular Weight : 442.33 g/mol
- Density : 1.404 g/cm³
- Boiling Point : 643.3°C
- Flash Point : 342.85°C
The compound features a complex structure with an azo linkage and a vinylsulfonyl group, which may contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of 4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline is limited, but several studies suggest potential applications in various fields, particularly in agriculture and pharmaceuticals.
Antifungal Activity
A study investigating related azo compounds indicated that modifications in the chemical structure could enhance antifungal properties. The presence of the vinylsulfonyl group is hypothesized to increase the compound's efficacy against various fungal pathogens, although specific data on this compound's antifungal activity remains sparse .
The biological mechanisms of azo compounds often involve:
- Inhibition of Enzymatic Activity : Azo compounds can inhibit key enzymes in metabolic pathways of fungi or bacteria.
- Disruption of Cellular Processes : These compounds may interfere with cell division or protein synthesis within target organisms.
Potential Applications
Given its structural characteristics, 4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline may be explored for:
- Agricultural Fungicides : Due to its potential antifungal properties.
- Textile Dyes : Its azo structure suggests utility in dyeing processes, especially in producing vivid colors resistant to fading .
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
